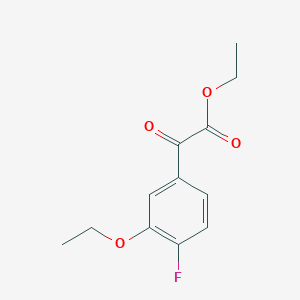![molecular formula C13H9BrF2S B7994525 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994525.png)
1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that features a bromine atom and a difluorophenyl group attached to a benzene ring via a sulfanylmethyl linkage
Preparation Methods
The synthesis of 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-bromo-2-methylbenzene with 3,5-difluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can convert the sulfoxide or sulfone back to the sulfanylmethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The bromine atom and the difluorophenyl group can form strong bonds with various biological molecules, influencing their activity. The sulfanylmethyl group can undergo oxidation and reduction reactions, altering the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Bromo-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
1-Bromo-2,3-difluorobenzene: This compound has a similar structure but lacks the sulfanylmethyl group, making it less versatile in certain chemical reactions.
1-Bromo-3,5-difluorobenzene: Similar to the previous compound but with the bromine atom in a different position, affecting its reactivity and applications.
2-Bromo-4,6-difluorophenyl sulfide:
Properties
IUPAC Name |
1-[(2-bromophenyl)methylsulfanyl]-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMSNYYQYEPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
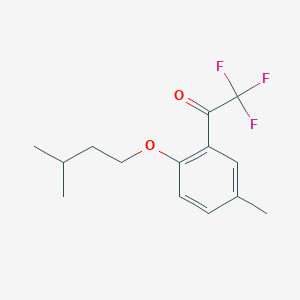
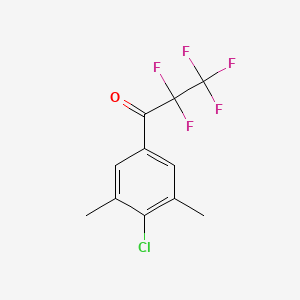
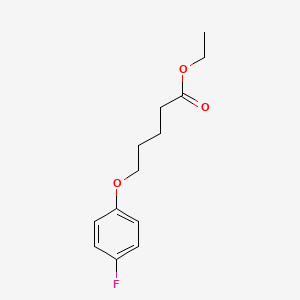
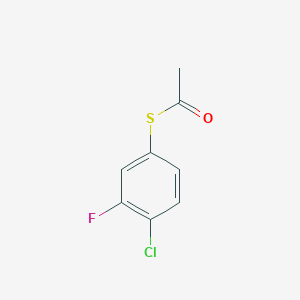
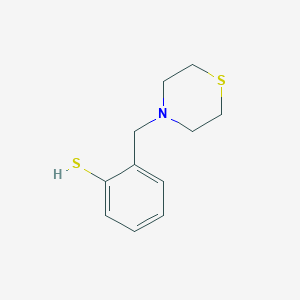
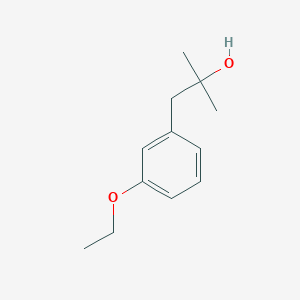
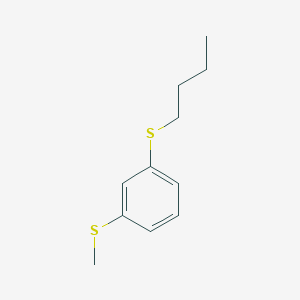
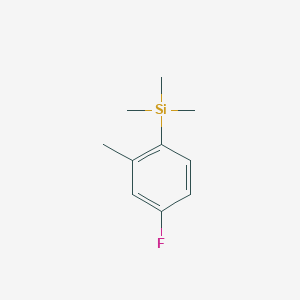
![2-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7994509.png)
![2-[4-(Trifluoromethoxy)phenyl]pyridine](/img/structure/B7994513.png)
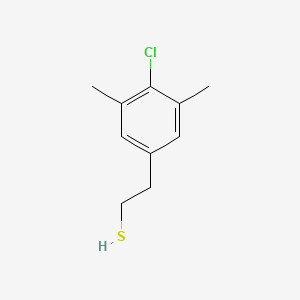
![(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclohexan-1-ol](/img/structure/B7994530.png)
